1-[4-(2-chlorophenoxy)butyl]piperidine
Overview
Description
1-[4-(2-chlorophenoxy)butyl]piperidine is an organic compound that belongs to the class of piperidine derivatives It is characterized by the presence of a piperidine ring attached to a butyl chain, which is further connected to a chlorophenoxy group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[4-(2-chlorophenoxy)butyl]piperidine typically involves the reaction of 2-chlorophenol with 1,4-dibromobutane to form 4-(2-chlorophenoxy)butane. This intermediate is then reacted with piperidine under basic conditions to yield the final product. The reaction conditions often include the use of a base such as sodium hydroxide or potassium carbonate, and the reactions are typically carried out in an organic solvent like dichloromethane or toluene .
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of catalysts and optimized reaction conditions can further improve the scalability of the synthesis. The purification of the final product is usually achieved through techniques such as distillation or recrystallization.
Chemical Reactions Analysis
Types of Reactions
1-[4-(2-chlorophenoxy)butyl]piperidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the chlorophenoxy group to a phenol group.
Substitution: Nucleophilic substitution reactions can replace the chlorine atom with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can be employed for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce phenols.
Scientific Research Applications
1-[4-(2-chlorophenoxy)butyl]piperidine has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving receptor binding and enzyme inhibition.
Industry: The compound can be utilized in the production of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of 1-[4-(2-chlorophenoxy)butyl]piperidine involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may act as an agonist or antagonist, modulating the activity of these targets. The exact pathways and molecular interactions depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
- 1-[4-(4-chlorophenoxy)butyl]piperidine
- 1-[4-(2-tert-butyl-4-chlorophenoxy)butyl]piperidine
- tert-butyl 4-(2-chlorophenoxy)piperidine-1-carboxylate
Uniqueness
1-[4-(2-chlorophenoxy)butyl]piperidine is unique due to its specific structural features, which confer distinct chemical and biological properties. The presence of the chlorophenoxy group and the piperidine ring allows for versatile reactivity and potential interactions with various biological targets, making it a valuable compound in research and industrial applications .
Properties
IUPAC Name |
1-[4-(2-chlorophenoxy)butyl]piperidine | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22ClNO/c16-14-8-2-3-9-15(14)18-13-7-6-12-17-10-4-1-5-11-17/h2-3,8-9H,1,4-7,10-13H2 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GWAQYPSOCLIADJ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)CCCCOC2=CC=CC=C2Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22ClNO | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.79 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
39.9 [ug/mL] (The mean of the results at pH 7.4) | |
Record name | SID47198684 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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